Thyroxine-13C6

描述

Thyroxine-13C6 is an isotopically labeled form of the thyroid hormone thyroxine. Thyroxine is a hormone secreted by the thyroid gland and plays a crucial role in various biological processes, including growth, neurodevelopment, carbohydrate and oxygen metabolism, and protein synthesis . The labeling with carbon-13 isotopes allows for detailed tracking and analysis of thyroxine’s metabolic pathways in scientific research .

作用机制

Target of Action

Thyroxine-13C6 is an isotopically labeled form of the thyroid hormone, thyroxine (T4) . The primary targets of thyroxine are the cells in the body, as it is involved in various biological processes such as growth, neurodevelopment, carbohydrate and oxygen metabolism, and protein synthesis .

Mode of Action

This compound, like its natural counterpart, interacts with thyroid hormone receptors (TRs) in the body . These receptors are found in the nuclei of cells and, when activated by thyroxine, can initiate a series of events leading to gene expression . This interaction results in the regulation of various metabolic processes in the body .

Biochemical Pathways

Thyroxine affects several biochemical pathways. It plays a crucial role in the hypothalamic-pituitary-thyroid (HPT) axis, a complex system involving multiple feedback and feed-forward loops . Thyroxine also influences the regulation of sensitivity to thyroid hormones at the level of other target tissues . Furthermore, it is involved in the regulation of metabolic processes essential for normal growth and development .

Pharmacokinetics

The pharmacokinetics of thyroxine involves its absorption, distribution, metabolism, and excretion . About 70-80% of an oral dose of thyroxine is absorbed from the intestine . Maximum plasma concentrations of thyroxine are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered thyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The action of thyroxine results in the regulation of various metabolic processes. It can reverse many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state .

Action Environment

The action of thyroxine can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of thyroxine, or can alter the secretion of TSH . Therefore, the efficacy and stability of thyroxine can be affected by these factors.

生化分析

Biochemical Properties

Thyroxine-13C6 plays a crucial role in various biochemical reactions, primarily related to thyroid hormone metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is type 1 and type 2 iodothyronine deiodinase, which convert thyroxine (T4) into the more active triiodothyronine (T3) by removing an iodine atom. This conversion is essential for regulating the biological activity of thyroid hormones. This compound also interacts with thyroid hormone receptors, which are nuclear receptors that mediate the hormone’s effects on gene expression. These interactions are critical for the regulation of metabolic processes, growth, and development .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In different cell types, this compound can modulate the expression of genes involved in metabolism, growth, and differentiation. It affects cell signaling pathways by binding to thyroid hormone receptors, which then interact with specific DNA sequences to regulate gene transcription. This regulation can lead to changes in cellular metabolism, such as increased oxygen consumption, enhanced mitochondrial activity, and altered lipid and carbohydrate metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to thyroid hormone receptors in the nucleus of target cells. Upon binding, the receptor-hormone complex undergoes a conformational change that allows it to interact with thyroid hormone response elements on DNA. This interaction regulates the transcription of target genes, leading to changes in protein synthesis and cellular function. Additionally, this compound can influence non-genomic pathways by interacting with integrin receptors on the cell membrane, which can activate intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable when stored under appropriate conditions, such as at -20°C in methanol with 0.1N ammonia. Over extended periods, it may degrade, leading to reduced efficacy in biochemical assays. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and promote growth and development. At high doses, it can lead to toxic effects, such as hyperthyroidism, characterized by increased heart rate, weight loss, and elevated body temperature. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These studies are essential for understanding the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to thyroid hormone metabolism. It is converted into triiodothyronine (T3) by the action of iodothyronine deiodinases. This conversion is crucial for regulating the hormone’s biological activity. This compound also affects metabolic flux by influencing the rates of anabolic and catabolic reactions in target tissues. It can alter metabolite levels, such as glucose and lipids, by regulating the expression of genes involved in their metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the bloodstream, it binds to thyroid hormone-binding globulin, transthyretin, and albumin, which facilitate its transport to target tissues. Within cells, this compound can be transported into the nucleus, where it interacts with thyroid hormone receptors to exert its effects. The localization and accumulation of this compound in specific tissues are essential for its biological activity .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it binds to thyroid hormone receptors and regulates gene expression. It can also be found in the cytoplasm and mitochondria, where it influences non-genomic pathways and mitochondrial activity. The targeting of this compound to specific cellular compartments is mediated by post-translational modifications and interactions with transport proteins. These localization patterns are crucial for its diverse biological functions .

准备方法

Synthetic Routes and Reaction Conditions: Thyroxine-13C6 can be synthesized through chemical or biological methods. The chemical synthesis involves introducing a compound containing the carbon-13 isotope into the structure of thyroxine . This process typically requires precise reaction conditions to ensure the correct incorporation of the isotopes.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specific microbial or plant cell culture systems to synthesize thyroxine molecules with carbon-13 isotopes . This method leverages the natural biosynthetic pathways of these organisms to produce the labeled compound efficiently.

化学反应分析

Types of Reactions: Thyroxine-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of thyroxine, while reduction reactions may yield reduced forms of the compound.

科学研究应用

Thyroxine-13C6 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a stable isotope tracer to study the synthetic and metabolic pathways of thyroxine. This helps researchers gain insights into the compound’s behavior and interactions at the molecular level.

Biology: In biological research, this compound is employed to investigate the role of thyroxine in various biological processes, such as growth, neurodevelopment, and metabolism. The labeled compound allows for precise tracking of thyroxine’s distribution and activity within organisms.

Medicine: In medicine, this compound is used to study thyroid function and diagnose thyroid-related disorders. It is also utilized in the development and monitoring of treatments for conditions such as hyperthyroidism and hypothyroidism.

Industry: In industrial applications, this compound is used in the development of diagnostic tools and therapeutic agents. Its stable isotope labeling makes it valuable for quality control and standardization processes.

相似化合物的比较

Thyroxine-13C6 is unique due to its isotopic labeling, which distinguishes it from other forms of thyroxine. Similar compounds include:

Thyroxine (T4): The natural form of the hormone secreted by the thyroid gland.

Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, known for its higher potency compared to thyroxine.

Reverse Triiodothyronine (rT3): An inactive form of triiodothyronine that plays a role in regulating thyroid hormone activity.

属性

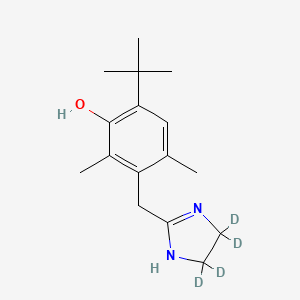

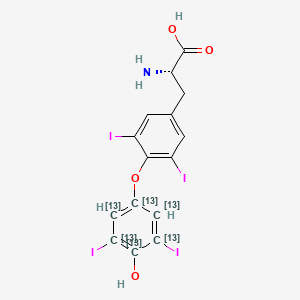

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1/i4+1,5+1,7+1,8+1,9+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-DOEZJOBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I)I)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

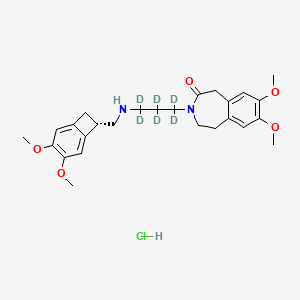

Q1: What is the role of Thyroxine-13C6 in the proposed FT4 reference measurement procedure?

A1: this compound is used as an internal standard in the liquid chromatography tandem mass spectrometry (LC-MS/MS) analysis of FT4 []. Internal standards are crucial in analytical chemistry to correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of the measurements.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。